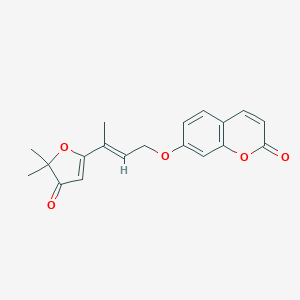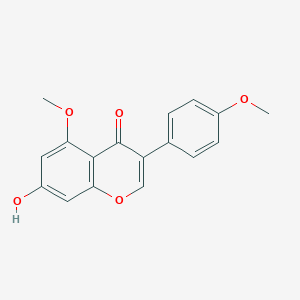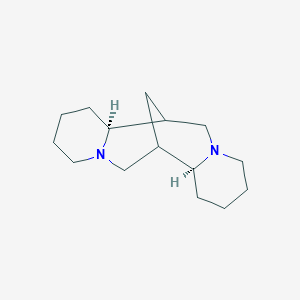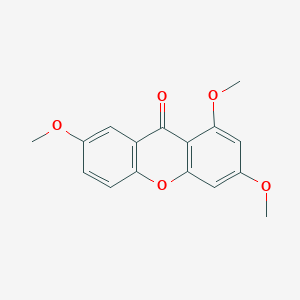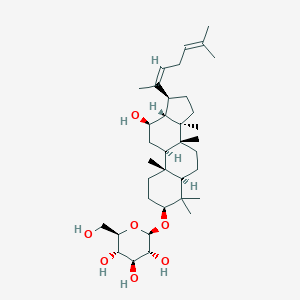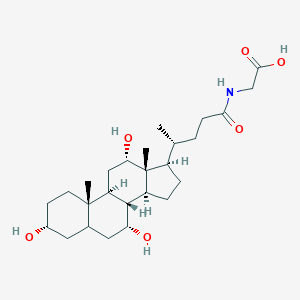
グアイヤベリン
概要
説明
Guaijaverin is a naturally occurring flavonoid glycoside, specifically the 3-O-arabinoside of quercetin. This compound has garnered attention due to its potential health benefits, particularly its antimicrobial and antioxidant properties .
科学的研究の応用
In Vivo
In vivo studies have shown that guaiaverin has anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been shown to have anti-diabetic, anti-hypertensive, and anti-obesity effects. Additionally, guaiaverin has been shown to have anti-viral and anti-fungal properties.
In Vitro
In vitro studies have demonstrated that guaiaverin has anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been shown to have anti-diabetic, anti-hypertensive, and anti-obesity effects. Additionally, guaiaverin has been shown to have anti-viral and anti-fungal properties.
作用機序
Guaijaverin exerts its effects primarily through its interaction with microbial cell membranes. It inhibits the growth of Streptococcus mutans by disrupting the cell membrane integrity and inhibiting acid production, which is crucial for the formation of dental plaque . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Similar Compounds:
Quercetin: The aglycone form of guaijaverin, known for its antioxidant and anti-inflammatory properties.
Avicularin: Another quercetin glycoside with similar antimicrobial and antioxidant activities.
Isoquercitrin: A quercetin glycoside with glucose as the sugar moiety, exhibiting similar biological activities.
Uniqueness of Guaijaverin: Guaijaverin’s uniqueness lies in its specific sugar moiety, arabinose, which may influence its solubility, bioavailability, and specific biological activities compared to other quercetin glycosides .
生物活性
Guaiaverin has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been shown to have anti-diabetic, anti-hypertensive, and anti-obesity effects. Additionally, guaiaverin has been shown to have anti-viral and anti-fungal properties.
Biochemical and Physiological Effects
Guaiaverin has been shown to modulate multiple biochemical and physiological pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of nuclear factor kappa-B (NF-κB), a transcription factor involved in inflammation. Additionally, guaiaverin has been shown to modulate the activity of several other proteins and enzymes, including matrix metalloproteinases and protein kinase C.
実験室実験の利点と制限
Guaiaverin has several advantages for use in lab experiments. It is a naturally occurring compound and is commercially available, making it easy to obtain. Additionally, guaiaverin is relatively stable and has a wide range of pharmacological effects. However, it is important to note that guaiaverin is a potent compound and should be handled with caution.
将来の方向性
Future research on guaiaverin should focus on its potential therapeutic applications. Studies should be conducted to determine its efficacy in the treatment of various diseases and conditions. Additionally, further research should be conducted to elucidate the mechanism of action of guaiaverin and to identify potential drug interactions. Additionally, further studies should be conducted to investigate the potential side effects of guaiaverin, as well as its potential for abuse. Finally, further research should be conducted to explore the potential for guaiaverin to be used as a dietary supplement.
Safety and Hazards
生化学分析
Biochemical Properties
Guaijaverin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including aldose reductase, dipeptidyl peptidase-4, and hydroxysteroid 11-beta dehydrogenase 1 . These interactions are primarily inhibitory, which contributes to its potential therapeutic effects, such as anti-diabetic properties. Guaijaverin’s interaction with aldose reductase, for instance, helps in reducing the formation of sorbitol, a sugar alcohol that can accumulate and cause cellular damage in diabetic patients .
Cellular Effects
Guaijaverin exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of Streptococcus mutans, a bacterium implicated in dental caries . This inhibition is achieved through the reduction of acid production, cell-surface hydrophobicity, and sucrose-dependent adherence and aggregation . Additionally, guaijaverin influences cell signaling pathways and gene expression, contributing to its anti-inflammatory and antioxidant effects .
Molecular Mechanism
At the molecular level, guaijaverin exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For example, guaijaverin’s binding to aldose reductase inhibits the enzyme’s activity, reducing the conversion of glucose to sorbitol . This inhibition helps in managing diabetic complications. Furthermore, guaijaverin’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guaijaverin have been observed to change over time. The compound is stable under heat and acidic conditions but is partially labile under alkaline conditions . Long-term studies have shown that guaijaverin maintains its antimicrobial activity over extended periods, making it a potential candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of guaijaverin vary with different dosages in animal models. At lower doses, guaijaverin exhibits significant therapeutic effects, such as improved pancreatic islet function and hepatocyte morphology in diabetic mice . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
Guaijaverin is involved in several metabolic pathways. It interacts with enzymes such as aldose reductase and dipeptidyl peptidase-4, influencing metabolic flux and metabolite levels . These interactions contribute to its anti-diabetic and antioxidant effects, highlighting its potential in managing metabolic disorders .
Transport and Distribution
Within cells and tissues, guaijaverin is transported and distributed through specific transporters and binding proteins. Its distribution is influenced by its interactions with cell-surface hydrophobicity and adherence properties . These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy .
Subcellular Localization
Guaijaverin’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments, optimizing its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions: Guaijaverin can be isolated from the leaves of Psidium guajava through bioautography-directed chromatographic fractionation. The process involves extracting the leaves with methanol, followed by chromatographic separation to yield guaijaverin .
Industrial Production Methods: Industrial production of guaijaverin is not extensively documented. the extraction from natural sources remains the primary method. The process involves large-scale extraction using solvents like methanol, followed by purification through chromatographic techniques .
Types of Reactions:
Oxidation: Guaijaverin can undergo oxidation reactions, particularly at the hydroxyl groups present on the flavonoid structure.
Reduction: Reduction reactions can target the carbonyl group in the flavonoid backbone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of acylated or alkylated flavonoid derivatives.
特性
| { "Design of the Synthesis Pathway": "Guaiaverin can be synthesized through a multi-step process involving the coupling of a flavonoid with a sugar moiety. The most common starting material for this synthesis is quercetin, which can be obtained from natural sources or synthesized in the lab. The sugar moiety can be derived from a variety of sources, such as glucose or galactose. The synthesis pathway involves several chemical reactions, including glycosylation, methylation, and hydrolysis.", "Starting Materials": [ "Quercetin", "Glucose or Galactose" ], "Reaction": [ "1. Methylation of quercetin using dimethyl sulfate to form 3,7-dimethylquercetin", "2. Glycosylation of 3,7-dimethylquercetin with glucose or galactose using a Lewis acid catalyst to form the corresponding glycoside", "3. Hydrolysis of the glycoside using an acid catalyst to remove the sugar moiety and yield guaiaverin" ] } | |
CAS番号 |
22255-13-6 |
分子式 |
C20H18O11 |
分子量 |
434.3 g/mol |
IUPAC名 |
3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1 |
InChIキー |
BDCDNTVZSILEOY-BQCJVYABSA-N |
異性体SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
melting_point |
239 °C |
その他のCAS番号 |
22255-13-6 30370-87-7 |
物理的記述 |
Solid |
関連するCAS |
5041-68-9 |
同義語 |
Quercetin-3-arabinopyranoside; 3',4',5,7-Tetrahydroxyflavone 3-O-α-L-arabinoside; Foeniculin (glycoside) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What natural sources are rich in Guaiaverin?
A1: Guaiaverin has been identified in various plant sources. The provided research articles highlight its presence in:
- Dried apple cultivars: [] Several apple cultivars, including 'Angold', 'Artiga', 'Golden Delicious', 'Meteor', and 'Topaz', were found to contain Guaiaverin.
- Zizyphus jujuba leaves (ZJL): [] ZJL extract exhibited anti-inflammatory activity, and Guaiaverin was identified as one of the bioactive compounds present.
- Geum aleppicum and Sibbaldianthe bifurca herbs: [] These herbs, traditionally used to treat diabetes, were found to contain Guaiaverin among other bioactive compounds.
Q2: What analytical techniques are commonly used to identify and quantify Guaiaverin in plant extracts?
A2: The research articles showcase the use of sophisticated analytical techniques for Guaiaverin analysis:
- High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array and Electrospray Ionization Triple Quadrupole Mass Spectrometric Detection (HPLC-PDA-ESI-tQ-MS/MS): [] This powerful hyphenated technique allows for the separation, identification, and quantification of Guaiaverin within complex plant extracts.
- Ultra-High Performance Liquid Chromatography coupled with Time-of-Flight High-Resolution Mass Spectrometry (UHPLC/TOFHRMS): [] This technique provides high sensitivity and resolution for identifying and quantifying Guaiaverin and other compounds in complex mixtures like plant extracts.
Q3: Has Guaiaverin demonstrated any promising biological activities in research studies?
A3: While further research is ongoing, some studies suggest potential bioactivities:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



